

An In-depth Technical Guide to the X-ray Crystal Structure of Tetraphenyltin

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Compound of Interest

Compound Name: Tetraphenyltin

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This whitepaper provides a comprehensive technical overview of the single-crystal X-ray structure of **tetraphenyltin** (SnPh_4). It includes aggregated crystallographic data from key studies, a detailed experimental protocol for structure determination, and a logical workflow diagram illustrating the crystallographic process. This document is intended to serve as a detailed reference for researchers in chemistry, materials science, and drug development.

Introduction

Tetraphenyltin is an organotin compound featuring a central tin atom tetrahedrally bonded to four phenyl groups. Its rigid and well-defined three-dimensional structure makes it a valuable subject for crystallographic studies and a reference compound in organometallic chemistry. The precise determination of its crystal structure provides fundamental data on Sn-C bond lengths and C-Sn-C bond angles in a sterically hindered, symmetrical environment. This information is crucial for computational modeling, understanding intermolecular interactions, and designing novel organotin-based compounds for various applications, including catalysis and materials science.

Crystallographic Data

The crystal structure of **tetraphenyltin** has been determined and subsequently redetermined to improve precision. The data presented below is a summary from these key crystallographic

studies. The redetermination in 1982 provided a significant improvement in the precision of the atomic coordinates and molecular geometry.

Parameter	Value (1982 Redetermination)[1]	Value (Initial Determination)
Formula	C ₂₄ H ₂₀ Sn	C ₂₄ H ₂₀ Sn
Crystal System	Tetragonal	Tetragonal
Space Group	P4 ₂ 1c	P4 ₂ 1c
a (Å)	12.091(3)	12.058(1)
c (Å)	6.573(2)	6.568(1)
α, β, γ (°)	90, 90, 90	90, 90, 90
Volume (Å ³)	961.1(4)	957.9
Z	2	2
Temperature (K)	295(1)	Not Reported
Sn-C Bond Length (Å)	2.143(5)	2.14
C-Sn-C Angle (°)	108.9(2), 110.5(2)	109.5
Final R-factor	0.031	0.078

Experimental Protocols

The determination of the crystal structure of **tetraphenyltin** involves several critical steps, from sample preparation to data analysis. The following protocol is a synthesized methodology based on the cited literature and standard crystallographic practices.

3.1. Synthesis and Crystallization

High-purity **tetraphenyltin** is essential for growing diffraction-quality single crystals.

- **Synthesis:** **Tetraphenyltin** can be synthesized by reacting tin(IV) chloride with a Grignard reagent, such as phenylmagnesium bromide, or via a Wurtz-Fittig type reaction between

chlorobenzene, tin(IV) chloride, and sodium metal in a dry toluene solvent.

- Purification: The crude product is purified to remove reactants and byproducts.
- Crystallization: Single crystals suitable for X-ray diffraction are grown by slow recrystallization. A common method involves dissolving the purified **tetraphenyltin** in a minimal amount of hot benzene or toluene to create a saturated solution.^[2] The solution is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a controlled environment (e.g., a refrigerator). Over several hours to days, single crystals form as the solubility of the compound decreases.

3.2. Data Collection

- Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and no visible defects. The crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and placed on the diffractometer.
- Diffractometer Setup: Data is collected on a single-crystal X-ray diffractometer. For the redetermination, data was collected at 295 K.^[1] A modern instrument would typically use a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$ or Cu K α , $\lambda = 1.5418 \text{ \AA}$).
- Data Acquisition: The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles. The intensity and position of each diffracted X-ray beam (reflection) are recorded. For the 1982 redetermination, 557 independent "observed" reflections were used.^[1]

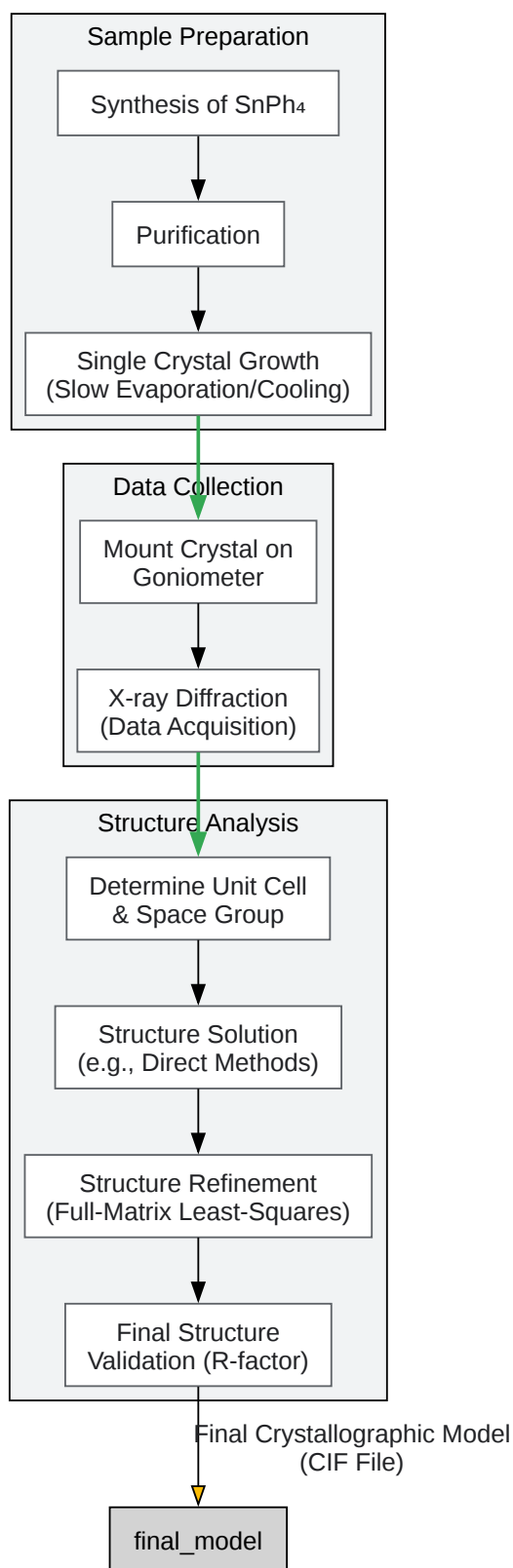
3.3. Structure Solution and Refinement

- Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
- Structure Solution: The initial positions of the atoms in the crystal lattice are determined. This can be achieved using direct methods or Patterson methods, which analyze the intensities of the reflections.

- **Structure Refinement:** The initial atomic model is refined to best fit the experimental diffraction data. This is typically performed using a full-matrix least-squares method.^[1] This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor (residual factor); the redetermination achieved a final R-factor of 0.031.^[1]

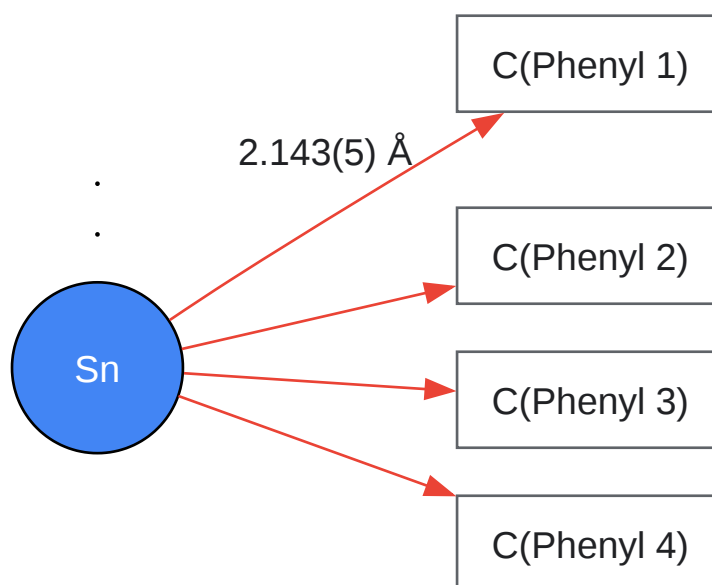
Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in determining the crystal structure of **tetraphenyltin**.



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Caption: Experimental workflow for **tetraphenyltin** crystal structure determination.



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Caption: Key molecular geometry parameters of **tetraphenyltin**.

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References

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